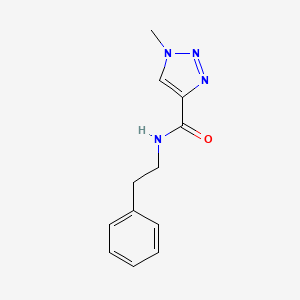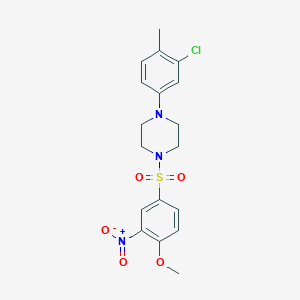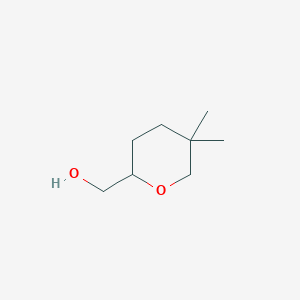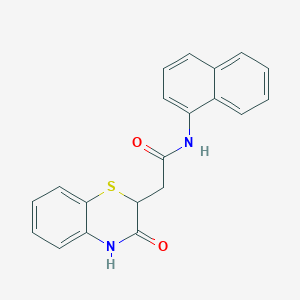
1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
The compound “1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a type of 1,2,3-triazole derivative. While specific information about this exact compound is limited, 1,2,3-triazole derivatives are known to interact with various targets. For instance, some 1,2,3-triazole derivatives have been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against diseases like Alzheimer’s Disease .
Mode of Action
The mode of action of 1,2,3-triazole derivatives can vary depending on the specific compound and its targets. For example, a compound designed to target BACE, GSK3β, and acetylcholinesterase would interact with these targets and cause changes in their activity . This could result in the prevention of amyloid beta (Aβ) formation and reduction in the levels of phosphorylated forms of tau .
Biochemical Pathways
The biochemical pathways affected by 1,2,3-triazole derivatives depend on their targets. In the case of compounds targeting BACE, GSK3β, and acetylcholinesterase, they would affect the pathways involving these enzymes. This includes the amyloidogenic pathway, which involves the production of Aβ from the amyloid precursor protein (APP) through the action of BACE . They could also affect the pathway involving tau phosphorylation, which is regulated by GSK3β .
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazole derivatives can vary widely depending on their specific structure1,2,3-triazoles in general are known for their high chemical stability, which could potentially influence their pharmacokinetic properties .
Result of Action
The result of the action of 1,2,3-triazole derivatives can depend on their specific targets and mode of action. For compounds targeting BACE, GSK3β, and acetylcholinesterase, their action could result in the prevention of Aβ formation and reduction in the levels of phosphorylated forms of tau . This could potentially have therapeutic effects in diseases like Alzheimer’s Disease .
Action Environment
The action environment can influence the efficacy and stability of 1,2,3-triazole derivatives. Factors such as pH, temperature, and the presence of other molecules can affect their stability and interaction with their targets. 1,2,3-triazoles are known for their high chemical stability, which suggests they could be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions, yielding the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II inhibitors.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
1-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:
1,2,4-triazole: Another triazole derivative with similar biological activities but different structural properties.
1,2,3-triazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group, showing different reactivity and applications.
Fluconazole: A well-known antifungal agent containing a triazole ring, used for comparison in terms of medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16-9-11(14-15-16)12(17)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGYKMNGRXBOHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide](/img/structure/B2359688.png)


![3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2359696.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2359697.png)
![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2359701.png)
![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)

